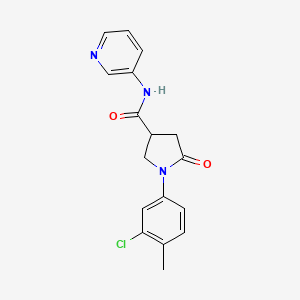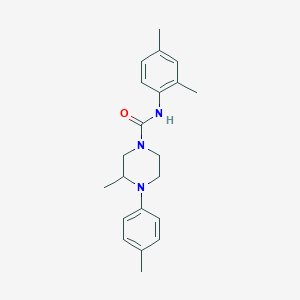
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound, also known as CP-690,550, is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the immune system.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide involves the inhibition of JAK enzymes, which are involved in cytokine signaling. JAK enzymes phosphorylate and activate transcription factors, which regulate gene expression and play a crucial role in the immune system. By inhibiting JAK enzymes, this compound can reduce the production of cytokines and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of JAK enzymes, the reduction of cytokine production, and the suppression of the immune response. It has also been shown to have anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide in lab experiments include its potent inhibitory activity against JAK enzymes, its anti-inflammatory and immunosuppressive effects, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the research on 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide, including the development of more potent and selective JAK inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and infectious diseases, and the exploration of its mechanisms of action and its effects on the immune system. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use and to evaluate its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide involves several steps, including the reaction of 4-chloro-3-methylphenyl isocyanate with pyridine-3-carboxylic acid, followed by the reaction with 3-aminopyrrolidine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in cytokine signaling and play a crucial role in the immune system. By inhibiting JAK enzymes, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-4-5-14(8-15(11)18)21-10-12(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,12H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKOCDOQYKKIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5321076.png)
![(4aS*,8aR*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321077.png)
![1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5321080.png)

![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![N~2~-methyl-N~1~-[(3-methylphenyl)(2-thienyl)methyl]glycinamide](/img/structure/B5321096.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5321112.png)
![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)

![1-{1-[(1-oxo-1H,3H-benzo[de]isochromen-6-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5321174.png)